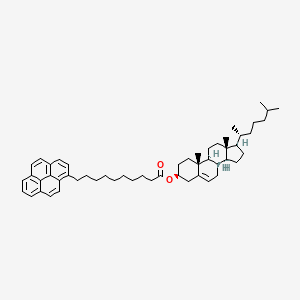
3-(10-Pyrenedecanoyl)cholesterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(10-Pyrenedecanoyl)cholesterol, also known as this compound, is a useful research compound. Its molecular formula is C53H72O2 and its molecular weight is 741.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Labeling in Membrane Studies
One of the primary applications of 3-(10-Pyrenedecanoyl)cholesterol is in the monitoring of membrane fusion and phospholipid transfer processes . The pyrene moiety allows for excimer formation, which can be detected using fluorescence techniques. This property makes it an excellent tool for studying:
- Lipid bilayer dynamics: Researchers can track the distribution and diffusion rates of lipids within membranes.
- Membrane fluidity: The compound can be used to assess changes in membrane fluidity under various conditions, such as temperature variations or the presence of drugs .
Investigating Cholesterol's Role in Cellular Functions
This compound is instrumental in understanding how cholesterol affects various cellular functions. Its applications include:
- Cellular localization studies: The fluorescent nature of this compound enables researchers to visualize cholesterol distribution within cells, providing insights into its role in cellular signaling and membrane organization.
- Lipid raft studies: By incorporating this compound into model membranes or living cells, scientists can investigate the formation and stability of lipid rafts, which are crucial for many signaling pathways .
Applications in Drug Delivery Research
The unique properties of this compound also make it valuable in drug delivery research:
- Drug-lipid interactions: The compound can be used to study how drugs interact with lipid membranes, which is essential for understanding drug absorption and efficacy.
- Targeted delivery systems: By attaching therapeutic agents to this cholesterol derivative, researchers can explore targeted delivery mechanisms that exploit cellular uptake pathways associated with cholesterol .
Case Studies and Research Findings
Several studies have utilized this compound to gain insights into lipid behavior and cellular processes:
Properties
CAS No. |
97850-83-4 |
|---|---|
Molecular Formula |
C53H72O2 |
Molecular Weight |
741.1 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 10-pyren-1-yldecanoate |
InChI |
InChI=1S/C53H72O2/c1-36(2)15-13-16-37(3)46-29-30-47-45-28-26-42-35-43(31-33-52(42,4)48(45)32-34-53(46,47)5)55-49(54)20-12-10-8-6-7-9-11-17-38-21-22-41-24-23-39-18-14-19-40-25-27-44(38)51(41)50(39)40/h14,18-19,21-27,36-37,43,45-48H,6-13,15-17,20,28-35H2,1-5H3/t37-,43+,45+,46-,47+,48+,52+,53-/m1/s1 |
InChI Key |
RCHIMCSRNFTLIO-OBPRZZAPSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C |
Synonyms |
3-(10-pyrenedecanoyl)cholesterol P-10-cholesterol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















